4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one
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Overview
Description
4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one is a unique organophosphorus compound characterized by its distinctive structure, which includes a dioxaphosphinan ring substituted with a phenylsulfanyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of a suitable phosphorus precursor with a phenylsulfanyl reagent under controlled conditions. One common method includes the use of phosphorus trichloride (PCl3) and phenylthiol (C6H5SH) in the presence of a base such as triethylamine. The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the dioxaphosphinan ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the phosphorus atom.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced phosphorus compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one has several scientific research applications:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one involves its interaction with molecular targets through its reactive phosphorus and sulfur atoms. These interactions can lead to the formation of covalent bonds with biological molecules, potentially disrupting normal cellular functions. The compound may also act as a ligand, binding to metal ions and influencing enzymatic activities.
Comparison with Similar Compounds
4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-thione: Similar structure but with a thione group instead of an oxo group.
4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-selenone: Contains a selenone group, offering different reactivity and properties.
Uniqueness: 4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to its specific combination of a dioxaphosphinan ring with a phenylsulfanyl group, providing a distinct set of chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
53857-47-9 |
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Molecular Formula |
C10H13O3PS |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
4-methyl-2-phenylsulfanyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C10H13O3PS/c1-9-7-8-12-14(11,13-9)15-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
NWAUQQCPFBMVQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOP(=O)(O1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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